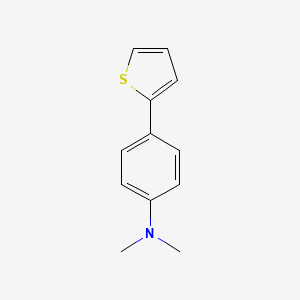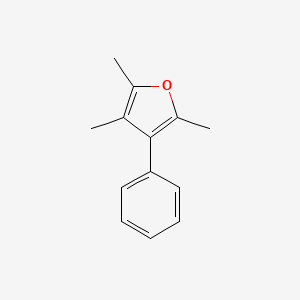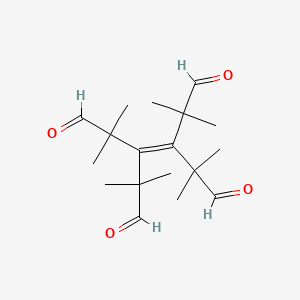
1-Allyl-3-vinylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-3-vinylbenzene is an organic compound with the molecular formula C11H12 It is a derivative of benzene, featuring both an allyl and a vinyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Allyl-3-vinylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with allyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the allyl group to the benzene ring. Subsequently, the vinyl group can be introduced via a Heck reaction, where the allylbenzene is reacted with a vinyl halide in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by vinylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Allyl-3-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The allyl and vinyl groups can be oxidized to form corresponding aldehydes or acids.
Reduction: Hydrogenation of the vinyl group can yield 1-allyl-3-ethylbenzene.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 3-vinylbenzaldehyde or 3-vinylbenzoic acid.
Reduction: Formation of 1-allyl-3-ethylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-Allyl-3-vinylbenzene has several applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create specialty polymers with unique properties.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, including resins and coatings, due to its reactive vinyl group.
Mécanisme D'action
The mechanism by which 1-Allyl-3-vinylbenzene exerts its effects is primarily through its reactive functional groups. The allyl and vinyl groups can participate in various chemical reactions, forming covalent bonds with other molecules. These reactions can alter the chemical environment, leading to changes in molecular structure and function. The benzene ring can undergo electrophilic aromatic substitution, introducing new functional groups that can further modify the compound’s properties.
Comparaison Avec Des Composés Similaires
1-Allyl-4-vinylbenzene: Similar structure but with the vinyl group in the para position.
1-Allyl-2-vinylbenzene: Similar structure but with the vinyl group in the ortho position.
Styrene: Contains only a vinyl group attached to the benzene ring.
Allylbenzene: Contains only an allyl group attached to the benzene ring.
Uniqueness: 1-Allyl-3-vinylbenzene is unique due to the presence of both allyl and vinyl groups in the meta position on the benzene ring
Propriétés
Numéro CAS |
1256468-30-0 |
|---|---|
Formule moléculaire |
C11H12 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
1-ethenyl-3-prop-2-enylbenzene |
InChI |
InChI=1S/C11H12/c1-3-6-11-8-5-7-10(4-2)9-11/h3-5,7-9H,1-2,6H2 |
Clé InChI |
HSAUOFACBOUVFE-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=CC(=CC=C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(furan-2-ylmethyl)amino]-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14138749.png)
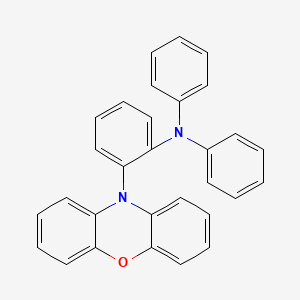
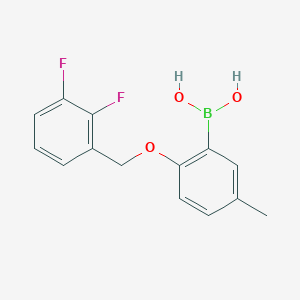
![2-(4-Chlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-thiazolidine](/img/structure/B14138771.png)

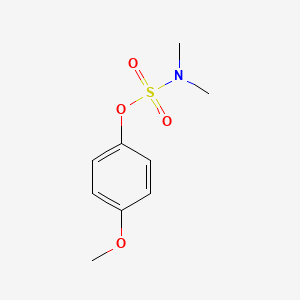
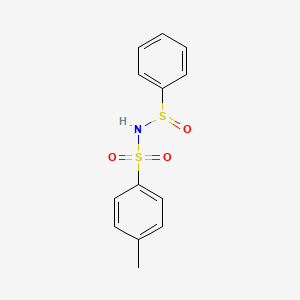
![(1S,2S,4R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-YL acetate](/img/structure/B14138783.png)
![2-{[(4-Methoxybenzyl)amino]methyl}phenol](/img/structure/B14138785.png)


